Dicyclopentadiene; bis(ethane)
Description
Dicyclopentadiene (DCPD) is a bicyclic hydrocarbon formed via the Diels-Alder dimerization of 1,3-cyclopentadiene (CPD) . This reaction is highly exothermic and occurs spontaneously at ~20°C, though DCPD can revert to CPD at elevated temperatures . DCPD is a versatile precursor for polymers, resins, and specialty chemicals, including pharmaceuticals and fuel additives (e.g., improving diesel’s cetane number) . Its strained cyclic structure with unsaturated bonds enables unique reactivity in polymerization and functionalization .
Bis(ethane) derivatives, such as 1,1-di(2-cyclopenten-1-yl)ethane and bis(1,2-diphenylphosphino)ethane, feature ethane backbones substituted with functional groups. For example, 1,1-dicyclopentylethane is synthesized from cyclopentadiene and ethyl acetate, demonstrating applications in organic synthesis . Bis(phosphino)ethane ligands, like 1,2-bis(diphenylphosphino)ethane (dppe), are critical in catalysis, enhancing enantioselectivity in hydrogenation reactions .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H24 |
|---|---|
Molecular Weight |
192.34 g/mol |
IUPAC Name |
ethane;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.2C2H6/c1-2-9-7-4-5-8(6-7)10(9)3-1;2*1-2/h1-2,4-5,7-10H,3,6H2;2*1-2H3 |
InChI Key |
HFMQJVTWHIMSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC.CC.C1C=CC2C1C3CC2C=C3 |
Origin of Product |
United States |
Preparation Methods
Thermal Dimerization of Cyclopentadiene
Cyclopentadiene undergoes spontaneous dimerization to form dicyclopentadiene (DCPD) at ambient temperatures via a reversible Diels-Alder reaction. The endo isomer dominates under kinetic control, while prolonged heating favors the exo isomer. For bis(ethane) derivatives, subsequent alkylation or oligomerization steps are required.
Procedure :
- Cracking of DCPD : DCPD is heated to 170–250°C in an inert atmosphere to regenerate cyclopentadiene monomer.
- Alkylation with Ethane Derivatives : Cyclopentadiene reacts with 1,2-dichloroethane under phase-transfer conditions (50% NaOH, MeBu$$_3$$NCl) to yield spiro[2.4]hepta-4,6-diene, a bis(ethane) adduct.
Key Parameters :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 30–40°C | |
| Catalyst Loading | 0.01 equiv MeBu$$_3$$NCl | |
| Yield | 78–89% |
Metallocene-Catalyzed Copolymerization
Ethylene and DCPD are copolymerized using Group 4 metallocene catalysts (e.g., Cp$$2$$ZrCl$$2$$) to form ethylene-DCPD copolymers with pendant polycyclic moieties. These copolymers serve as precursors for bis(ethane) derivatives via hydrogenation or functionalization.
Reaction Scheme :
$$
\text{Ethylene} + \text{DCPD} \xrightarrow{\text{Cp}2\text{ZrCl}2/\text{MAO}} \text{Poly(ethylene-co-DCPD)}
$$
Optimized Conditions :
Phase-Transfer Catalyzed Bisalkylation
A continuous flow system enables efficient bisalkylation of cyclopentadiene with 1,2-dichloroethane:
Steps :
- Mixing : Cyclopentadiene, 1,2-dichloroethane, and MeBu$$_3$$NCl are combined in a toluene/water biphasic system.
- Reaction : 50% NaOH is added, inducing exothermic alkylation (ΔT ≈ 10°C).
- Workup : The product is extracted with heptane, yielding spiro[2.4]hepta-4,6-diene.
Performance Data :
| Metric | Batch Mode | Flow Mode |
|---|---|---|
| Yield | 78% | 89% |
| Purity (NMR) | 95% | 98% |
| Productivity | 5 g/h | 15 g/h |
Hydrogenation of DCPD Oligomers
DCPD oligomers (trimers, tetramers) formed during pyrolysis are hydrogenated to saturate double bonds, enhancing thermal stability. This step is critical for applications requiring oxidative resistance.
Conditions :
Epoxidation and Functionalization
DCPD-based epoxy resins are synthesized via epoxidation of the norbornene double bond, followed by crosslinking with amines or anhydrides.
Procedure :
- Epoxidation : DCPD is treated with peracetic acid in ethyl acetate.
- Curing : Epoxidized DCPD is crosslinked with methylhexahydrophthalic anhydride.
Properties of Epoxy Resin :
| Property | Value |
|---|---|
| Epoxide Equivalent | <270 g/mol |
| Softening Point | 75–90°C |
| Saponification Chloride | <200 ppm |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Thermal Dimerization | High purity, scalable | Energy-intensive cracking step |
| Metallocene Copolymerization | Tunable molecular weight | Requires high-pressure reactors |
| Phase-Transfer Alkylation | Continuous flow, high yield | Solvent-intensive workup |
| Hydrogenation | Improves stability | Costly catalysts |
Chemical Reactions Analysis
Formation and Isomerization
Dicyclopentadiene is formed by the spontaneous dimerization of cyclopentadiene at room temperature, predominantly yielding the endo isomer. This reaction is highly favored kinetically, with a ratio of endo to exo isomers being about 150:1 at 80°C . Prolonged heating can lead to isomerization to the exo isomer, which is thermodynamically more stable by about 0.7 kcal/mol .
Retro-Diels-Alder Reaction
Above 150°C, dicyclopentadiene undergoes a retro-Diels-Alder reaction to yield cyclopentadiene. This reaction is reversible, allowing cyclopentadiene to dimerize back into dicyclopentadiene at room temperature .
Copolymerization Reactions
Dicyclopentadiene can be copolymerized with ethylene to form ethylene-dicyclopentadiene copolymers. These reactions are typically mediated by transition metal catalysts, such as ruthenium or cobalt complexes . The resulting copolymers have unique properties and can be further modified through hydrogenation or other chemical transformations.
Hydroformylation and Hydrogenation
Hydroformylation of dicyclopentadiene yields tricyclodecane dialdehyde (TCD dialdehyde), which can be further oxidized to dicarboxylic acids or reduced to diols. These derivatives are useful in polymer science . Hydrogenation of dicyclopentadiene produces tetrahydrodicyclopentadiene, a component of jet fuel JP-10 .
Environmental Fate and Toxicity
Dicyclopentadiene can undergo environmental transformations, including photolysis and biodegradation, though these processes occur slowly . The compound has been detected in groundwater and surface water, raising concerns about its potential environmental impact .
Table 1: Thermodynamic Parameters for Retro-Diels-Alder Reaction
| Temperature (°C) | K (Dissociation Constant) |
|---|---|
| 149 | 277 |
| 195 | 2200 |
| 25 | ≈10 |
Table 2: Kinetic Parameters for Cyclopentadiene Dimerization
| Reaction Conditions | Rate Constant (s) | Activation Energy (kJ/mol) |
|---|---|---|
| 80°C | Not specified | Not specified |
| 120°C | Not specified | Not specified |
| 160°C | Not specified | Not specified |
Scientific Research Applications
Dicyclopentadiene (DCPD) is a chemical compound with a wide array of applications, stemming from its role as a chemical intermediate and its unique properties. It is a colorless, waxy, flammable solid or liquid that possesses a camphor-like odor . DCPD is co-produced in large quantities during the steam cracking of naphtha and gas oils, a process primarily intended to yield ethylene .
Uses of Dicyclopentadiene
Dicyclopentadiene serves both as a chemical intermediate and a component in finished products .
Chemical Intermediate
- Resins and Polymers DCPD is extensively used in the production of various resins and polymers, including hydrocarbon resins, unsaturated polyester resins, and ethylene-propylene-diene rubbers . The largest consumption of DCPD is linked to resin production, such as unsaturated polyester resins, petroleum resins, terpolymers, polynorbornenes, and other cyclic olefin polymers .
- Fine Chemicals It is utilized in the production of fine chemicals like norbornene and ethylidenenorbornene, as well as specialty polymers like cyclic olefin copolymers and poly(dicyclopentadiene) . High-purity DCPD (93–95 wt.%) is cracked to produce cyclopentadiene (CPD) and intermediates like ENB (ethylidene norbornene) .
- Other Chemicals Dicyclopentadiene is also used in the manufacture of a variety of other chemicals, including pesticides, paints, varnishes, metal derivatives, epoxy resin, adamantane, glutaraldehyde, perfumery, flame retardants, and medicines . Some flame retardants, agrochemicals, norbornenes, and flavor and fragrance intermediates are also based on cyclopentadiene .
Finished Products
- Flame Retardants Dicyclopentadiene is used in flame retardants for plastics .
- Adhesives, Inks, and Paints DCPD is found in adhesives, inks, and paints due to its adhesive properties and compatibility with various solvents .
- Oil Industry It can be used as a hardener and dryer in linseed and soybean oil . It also has uses as fuel and lube additives .
- Elastomers High-purity DCPD and ENB are used in the production of ethene-propene-diene rubbers (EPDM) .
- Cosmetics Polymers are used as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners and foam in cosmetics .
Other
- Reactive Injection Molding Polymerization of ultrapure DCPD leads to poly(DCPD), which is used in catalytic reactive injection molding (RIM) .
- Production of Cyclopentadiene Derivatives Dicyclopentadiene can be used to produce cyclopentadiene or its derivatives . For example, methyl cyclopentadiene can be produced by heating a dimer of methyl cyclopentadiene .
Analysis
Dicyclopentadiene can be analyzed using reverse phase (RP) HPLC methods under simple conditions .
Exposure
Mechanism of Action
The mechanism of action of dicyclopentadiene; bis(ethane) involves its ability to undergo various chemical reactions, such as the Diels-Alder reaction, which allows it to form complex molecular structures. This reactivity makes it a valuable compound in the synthesis of polymers and other materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Norbornene and Norbornadiene
Norbornene (bicyclo[2.2.1]hept-2-ene) and norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) share structural similarities with DCPD, including strained cyclic frameworks and unsaturated bonds. Key differences include:
- Reactivity: Norbornene undergoes ring-opening metathesis polymerization (ROMP) more readily than DCPD due to its single double bond, whereas DCPD’s conjugated dienes enable both addition and oxidative polymerization .
- Applications: Norbornene-derived polymers (e.g., COC/COP) are used in optical materials, while DCPD-based resins (e.g., DCPDBMI) exhibit lower dielectric constants and moisture absorption than commercial bismaleimides .
- Synthetic Utility: Norbornadiene forms symmetrical bis-adducts regioselectively in reactions with thiazolidinethiones, whereas DCPD produces tricyclopentadiene trimers under catalytic conditions (e.g., Cp₂TiCl₂/Et₂AlCl) .
1,1-Di(2-cyclopenten-1-yl)ethane
This bis(ethane) derivative, synthesized from cyclopentadiene and ethyl acetate, contrasts with DCPD in:
- Structure : A linear ethane backbone with two cyclopentenyl substituents vs. DCPD’s fused bicyclic system .
- Thermal Stability : DCPD decomposes at high temperatures (~180°C) to regenerate CPD, while 1,1-dicyclopentylethane lacks such retro-Diels-Alder behavior .
Bis(phosphino)ethane Ligands (e.g., dppe)
These ligands, such as 1,2-bis(diphenylphosphino)ethane, differ from DCPD in:
- Coordination Chemistry: dppe forms stable complexes with transition metals (e.g., Rh, Pd), enabling catalytic applications, whereas DCPD primarily serves as a monomer or crosslinker .
- Electronic Effects: The phosphine groups in dppe enhance electron donation, improving catalyst activity in hydrogenation compared to DCPD’s non-polar framework .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Thermal and Electrical Properties of DCPD-Based Polymers vs. Commercial Resins
| Property | DCPDBMI Resin | Commercial DDMBMI Resin |
|---|---|---|
| Dielectric Constant (1 MHz) | 3.2 | 3.8 |
| Dissipation Factor (1 MHz) | 0.008 | 0.012 |
| Moisture Absorption (%) | 0.15 | 0.35 |
| Curing Temperature (°C) | 240–260 | 200–220 |
Research Findings and Industrial Relevance
- DCPD in Advanced Materials : DCPD-based bismaleimide resins (DCPDBMI) outperform commercial alternatives in dielectric performance, making them ideal for high-frequency electronics .
- Catalytic Behavior : The Cp₂TiCl₂/Et₂AlCl system polymerizes DCPD while generating trace tricyclopentadiene (~1–3%), a side product typically requiring higher temperatures .
- Environmental Impact : DCPD’s role in fuel additives reduces soot emissions, aligning with cleaner energy initiatives .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing dicyclopentadiene and bis(ethane) derivatives, and how can their purity be optimized?
- Methodological Answer : Dicyclopentadiene derivatives are typically synthesized via cycloaddition reactions or catalytic dimerization of cyclopentadiene. For bis(ethane) ligands (e.g., 1,2-bis(dimethylphosphino)ethane), methods include nucleophilic substitution using phosphine precursors. Purity optimization involves iterative purification via column chromatography (TLC monitoring ) and recrystallization. Reaction yields are influenced by solvent polarity and temperature gradients. For example, Stanko & Plate (1959) achieved 70–85% yields for dicyclopentadiene derivatives using magnesium-mediated reactions .
Q. Which analytical techniques are critical for characterizing the structural and thermodynamic properties of bis(ethane) ligands?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination modes (e.g., splitting patterns in P-NMR for phosphine ligands) .
- Thermogravimetric Analysis (TGA) : To assess thermal stability, as bis(ethane) ligands like 1,2-bis(dicyclohexylphosphino)ethane decompose above 250°C .
- Differential Scanning Calorimetry (DSC) : For enthalpy measurements during phase transitions (e.g., melting points reported at 190°C for titanium derivatives ).
Q. How do solvent systems influence the reactivity of dicyclopentadiene in cycloaddition reactions?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states. For example, dichloromethane is preferred for Diels-Alder reactions due to its low polarity, minimizing side reactions. Solvent effects on regioselectivity can be quantified using Hammett parameters .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of bis(ethane) ligands in transition-metal complexes for CO reduction?
- Methodological Answer : Ligands like 1,2-bis(dimethylphosphino)ethane (dmpe) in nickel complexes stabilize low oxidation states, enabling multi-electron transfer. Mechanistic studies using cyclic voltammetry and X-ray absorption spectroscopy (XAS) reveal that dmpe’s electron-donating properties lower overpotentials by 150–200 mV compared to monodentate ligands . Computational modeling (DFT) further predicts binding energies for CO intermediates, guiding catalyst design .
Q. How can contradictions in reported thermodynamic data for dicyclopentadiene derivatives be resolved?
- Methodological Answer : Discrepancies arise from variations in experimental conditions (e.g., pressure, solvent purity). A systematic approach involves:
- Replicating experiments under controlled atmospheres (e.g., argon gloveboxes to prevent oxidation).
- Cross-validating data using independent methods (e.g., comparing DSC results with gas-phase calorimetry) .
- Statistical analysis (e.g., error bars for enthalpy measurements in Stanko & Plate’s work ).
Q. What strategies optimize the regioselectivity of dicyclopentadiene in asymmetric catalysis?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-BINAP complexes) direct regiochemistry. For example, steric bulk in 1,2-bis(diethylphosphino)ethane ligands shifts selectivity toward exo-adducts by 3:1 ratios . Kinetic isotope effects (KIE) and isotopic labeling (e.g., C) further elucidate transition-state geometries .
Guidance for Experimental Design
- Hypothesis Testing : Frame hypotheses using structure-property relationships (e.g., "Increased ligand bulk reduces catalytic turnover but enhances selectivity").
- Data Collection : Use triplicate runs for reproducibility and include negative controls (e.g., ligand-free reactions) .
- Literature Integration : Compare results with prior studies (e.g., Rossini’s thermodynamic datasets ) and address gaps (e.g., solvent effects on dmpe complexes ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
